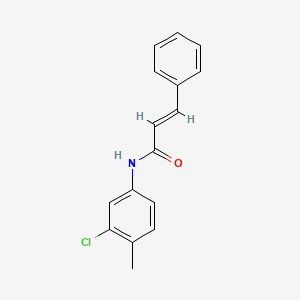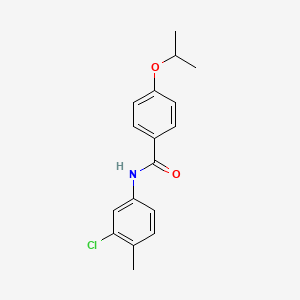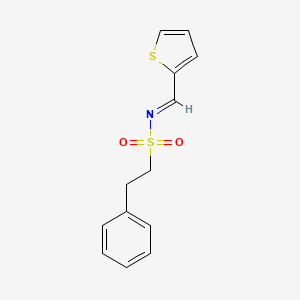
2-phenyl-N-(2-thienylmethylene)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-(2-thienylmethylene)ethanesulfonamide, also known as PTES, is a sulfonamide compound that has been widely used in scientific research. PTES is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells.
Mecanismo De Acción
2-phenyl-N-(2-thienylmethylene)ethanesulfonamide inhibits CAIX by binding to its active site and blocking its catalytic activity. CAIX is involved in regulating the pH of cancer cells, which is important for their survival and growth. Inhibition of CAIX by 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide disrupts this pH regulation, leading to a decrease in tumor cell viability and proliferation.
Biochemical and Physiological Effects
2-phenyl-N-(2-thienylmethylene)ethanesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of CAIX, 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that feed tumors), and reduce tumor cell migration and invasion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-phenyl-N-(2-thienylmethylene)ethanesulfonamide has several advantages for lab experiments. It is a highly specific inhibitor of CAIX, making it a useful tool for studying the role of this enzyme in cancer. 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide is also relatively stable and easy to synthesize, making it a cost-effective reagent for research. However, 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide has some limitations as well. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide. One area of interest is the development of 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another area of research is the combination of 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. Finally, there is a need for further preclinical studies to evaluate the safety and efficacy of 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide in animal models before moving on to clinical trials in humans.
Conclusion
2-phenyl-N-(2-thienylmethylene)ethanesulfonamide (2-phenyl-N-(2-thienylmethylene)ethanesulfonamide) is a promising compound for cancer research due to its potent inhibition of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide has been shown to have a number of biochemical and physiological effects, including induction of apoptosis, inhibition of angiogenesis, and reduction of tumor cell migration and invasion. While 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide has some limitations as a research tool, it holds great promise for the development of new cancer therapies.
Métodos De Síntesis
The synthesis of 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide involves the reaction of 2-thienylmethylene-2-aminopropane-1-sulfonic acid with benzaldehyde in the presence of acetic acid as a catalyst. The reaction is carried out at room temperature for several hours, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
2-phenyl-N-(2-thienylmethylene)ethanesulfonamide has been extensively studied for its potential as a therapeutic agent for cancer. CAIX is overexpressed in many types of cancer cells, and its inhibition has been shown to reduce tumor growth and metastasis. 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide has been shown to be a potent and selective inhibitor of CAIX, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
(NE)-2-phenyl-N-(thiophen-2-ylmethylidene)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c15-18(16,14-11-13-7-4-9-17-13)10-8-12-5-2-1-3-6-12/h1-7,9,11H,8,10H2/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATYVFNCSUKKKF-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)N=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)/N=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-[(thiophen-2-yl)methylidene]ethane-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(4-chlorophenyl)-1-(2-furylmethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5782255.png)
![3-methyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate](/img/structure/B5782256.png)
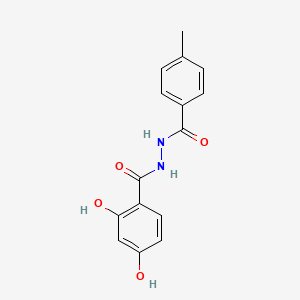
![1-(4-methoxyphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5782267.png)
![ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5782274.png)
![N-[2-(acetylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5782285.png)
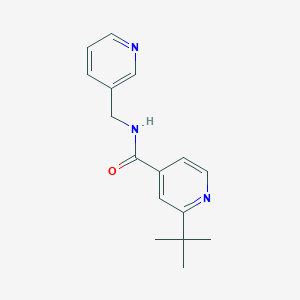

![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5782311.png)
![1-benzyl-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5782318.png)
